molecular formula C14H14N2O3S B5560398 methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate

methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate

Cat. No. B5560398
M. Wt: 290.34 g/mol
InChI Key: GSTBPJFTFPVCCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinyl compounds involves several strategies, including the use of methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing substituted fused pyrimidinones through reactions that yield high product purity and efficiency (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). Additionally, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates synthesis showcases the cyclocondensation reactions under mild conditions, highlighting the compound's versatile synthetic pathways (Zanatta et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing significant insights into their conformation and interactions. For instance, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate displayed a complex structure with disorder in the methoxycarbonyl group, indicating a nuanced molecular architecture (Moser, Bertolasi, & Vaughan, 2005).

Scientific Research Applications

NMDA Receptor Modulation and Schizophrenia

Research has explored the role of compounds that modulate the NMDA receptor, particularly in the context of schizophrenia. Sodium benzoate, a D-amino acid oxidase inhibitor, which could share functional similarities with the queried compound due to its benzoate group, has been studied for its potential to improve symptoms and cognitive functions in patients with schizophrenia and Alzheimer's disease. Studies suggest that sodium benzoate, as an add-on treatment, can significantly improve various symptom domains in chronic schizophrenia, highlighting the promise of D-amino acid oxidase inhibition as a novel approach for drug development in this area (Lane et al., 2013).

Environmental and Occupational Health

Investigations into the movement and deposition of organophosphorus pesticides within residences following applications have been conducted to understand potential exposures and health impacts. Such studies might be relevant when considering environmental safety and health implications of various chemical compounds, including the queried methyl benzoate derivative. Understanding how these compounds behave in different settings is crucial for developing safety guidelines and exposure limits (Lewis et al., 2001).

Epigenetic and Metabolic Effects

Research on changes in DNA methylation patterns in subjects exposed to low-dose benzene highlights the epigenetic effects of chemical exposure, which could be relevant for understanding broader implications of exposure to synthetic compounds. Such studies indicate that altered DNA methylation, replicating aberrant epigenetic patterns found in malignant cells, can result from low-level carcinogen exposure, suggesting a potential area of research for methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate in examining its epigenetic impact (Bollati et al., 2007).

Cognitive and Neurological Disorders

Studies on sodium benzoate for treating early-phase Alzheimer's Disease have shown that enhancing NMDAR-mediated neurotransmission could be a novel treatment approach. Such research underscores the potential of compounds that interact with neurotransmission pathways in addressing cognitive decline and neurological disorders, offering a perspective on how the queried compound might be applied in similar contexts (Lin et al., 2014).

Future Directions

The future directions for research on “methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information about this compound and its potential applications .

properties

IUPAC Name

methyl 4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-8-12(16-14(15-9)20-3)19-11-6-4-10(5-7-11)13(17)18-2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBPJFTFPVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate

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